6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one
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Overview
Description
Triptophenolide is a diterpenoid compound derived from the plant Tripterygium wilfordii Hook F. This compound has garnered significant attention due to its potent anti-inflammatory and immunosuppressive properties. Triptophenolide is structurally related to triptolide, another well-known compound from the same plant, and serves as a precursor in its biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triptophenolide involves several key steps. One notable method includes the palladium-catalyzed asymmetric conjugate addition of aryl boronic acid to 3-methyl cyclohexe-1-none, forming a quaternary carbon center. This is followed by a Claisen rearrangement and an aldol reaction to yield the trans-decaline intermediate, which is crucial for the synthesis of triptophenolide .
Industrial Production Methods: Industrial production of triptophenolide often involves extraction from the roots or cortex of Tripterygium wilfordii Hook F. The extraction process typically uses ultrasonic methods with ethyl acetate as the solvent. The extracted terpenoids, including triptophenolide, are then purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Triptophenolide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of triptophenolide, which can exhibit different biological activities .
Scientific Research Applications
Triptophenolide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex diterpenoids.
Biology: Studied for its role in modulating immune responses and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune diseases, cancer, and inflammatory conditions.
Mechanism of Action
Triptophenolide exerts its effects primarily through its interaction with various molecular targets and pathways. It inhibits the activation of nuclear factor-κB, a key transcription factor involved in the inflammatory response. This inhibition occurs at a unique step in the nucleus after the factor binds to DNA. Additionally, triptophenolide modulates the expression of interleukin-2 in T-cells, further contributing to its immunosuppressive effects .
Comparison with Similar Compounds
Triptolide: Another diterpenoid from Tripterygium wilfordii Hook F, known for its potent anti-inflammatory and anticancer properties.
Demethylzeylasteral: A related compound with similar biological activities.
Celastrol: Another terpenoid from the same plant, noted for its anti-inflammatory and antioxidant effects.
Uniqueness: Triptophenolide is unique due to its specific structural features and its role as a precursor to triptolide. Its distinct mechanism of action, particularly its inhibition of nuclear factor-κB, sets it apart from other similar compounds .
Properties
IUPAC Name |
6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-11(2)12-4-6-16-14(18(12)21)5-7-17-15-10-23-19(22)13(15)8-9-20(16,17)3/h4,6,11,17,21H,5,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXIBWGPZSPABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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